N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide
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Overview
Description
N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as FNA, is a compound that has been extensively studied in scientific research due to its potential therapeutic properties. FNA belongs to the class of thioacetamides and has a molecular formula of C15H14N2O4S.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and modulating the immune response.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide in lab experiments is its potential therapeutic properties. N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. However, one limitation of using N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide. One future direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Another future direction is to explore its potential use as a drug delivery system, particularly for crossing the blood-brain barrier. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide and to optimize its bioavailability and efficacy.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide involves the reaction of 2-furylmethylamine with 4-nitrobenzyl chloride in the presence of sodium hydride and acetone. The resulting product is then treated with thioacetic acid to obtain N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide.
Scientific Research Applications
N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide has also been studied for its potential use as a drug delivery system and for its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-14(15-8-13-2-1-7-20-13)10-21-9-11-3-5-12(6-4-11)16(18)19/h1-7H,8-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJBXNAULGPXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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